molecular formula C15H11ClN2O2 B2393887 4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol CAS No. 879577-84-1

4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol

Cat. No.: B2393887
CAS No.: 879577-84-1
M. Wt: 286.72
InChI Key: XWIOVBFOMIECGL-UHFFFAOYSA-N
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Description

4-(4-(4-Chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol is a heterocyclic compound featuring a pyrazole core substituted with a 4-chlorophenyl group at position 4 and a 1,3-dihydroxybenzene (resorcinol) moiety at position 3 (Figure 1). The 4-chlorophenyl group introduces lipophilicity, which may influence membrane permeability and target binding.

Pharmacologically, analogs of this compound demonstrate diverse activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects, as highlighted in the evidence .

Properties

IUPAC Name

4-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-10-3-1-9(2-4-10)13-8-17-18-15(13)12-6-5-11(19)7-14(12)20/h1-8,19-20H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIOVBFOMIECGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(NN=C2)C3=C(C=C(C=C3)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The synthesis of 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol can be approached through several retrosynthetic pathways, with the key disconnections typically involving the formation of the pyrazole ring and the attachment of the 4-chlorophenyl and dihydroxybenzene moieties. The most common strategies include: (1) formation of the pyrazole ring through cyclocondensation of hydrazine with appropriate carbonyl precursors, (2) coupling reactions to connect the aromatic components, and (3) protection-deprotection sequences to manage the reactivity of the hydroxyl groups during synthesis.

Key Building Blocks

The synthesis typically requires several key building blocks, including 4-chlorophenyl derivatives, substituted hydrazines, and protected 2,4-dihydroxybenzene precursors. The choice of building blocks and their preparation significantly influence the overall efficiency and yield of the synthesis. In many cases, commercially available starting materials can be used, although specialized precursors may require additional synthetic steps.

Pyrazole Ring Formation Methodologies

Hydrazine Cyclocondensation Method

One of the most common approaches for forming the pyrazole core involves the cyclocondensation of hydrazine with appropriate diketones or α,β-unsaturated carbonyl compounds. This methodology typically proceeds under acidic or basic conditions and can be adapted for the synthesis of 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol.

The reaction usually involves the following steps:

  • Formation of a hydrazone intermediate through condensation of hydrazine with the carbonyl compound
  • Cyclization to form the pyrazole ring
  • Subsequent functionalization to introduce the required substituents

This approach has been documented to yield the desired pyrazole core with moderate to good yields, typically ranging from 40-75%, depending on the specific reaction conditions and substituents.

Vilsmeier-Haack Reaction Approach

The Vilsmeier-Haack reaction has been utilized for preparing key pyrazole intermediates that can be further functionalized to obtain the target compound. This method involves treating an appropriate starting material with phosphoryl chloride (POCl3) and dimethylformamide (DMF) to introduce a formyl group, which can then be further elaborated to construct the pyrazole ring.

The Vilsmeier-Haack approach provides several advantages:

  • Mild reaction conditions
  • High functional group tolerance
  • Ability to introduce formyl groups at specific positions for further elaboration

In one documented synthesis of benzofuranpyrazole derivatives, key intermediates were prepared using the Vilsmeier-Haack reaction with yields ranging from 65-80%.

Protection-Deprotection Strategies

Methoxy Protection Method

A particularly effective strategy for synthesizing 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol involves the initial preparation of methoxy-protected precursors, followed by deprotection to reveal the hydroxyl groups. This approach avoids complications that could arise from the reactivity of free hydroxyl groups during the synthesis.

The general procedure involves:

  • Synthesis of 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)-1,3-dimethoxybenzene using appropriate building blocks
  • Demethylation to obtain the target dihydroxy compound

Table 1 summarizes the typical conditions used for the demethylation step based on similar compounds:

Reagent System Temperature (°C) Time (h) Typical Yield (%) Advantages Limitations
BBr3 in CH2Cl2 -78 to r.t. 4-12 45-62 Complete demethylation Harsh conditions
HBr/AcOH 80-100 2-6 36-58 Accessible reagents Potential side reactions
PyHCl or PyHBr 200-220 1-3 29-43 Selective demethylation High temperature required
AlCl3/EtSH 0 to r.t. 3-8 55-70 Milder conditions Odorous reagents

The demethylation of similar compounds, such as 1,5-bis(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole, has been reported to produce the corresponding dihydroxy derivative with yields ranging from 36% to 62%.

Selective Deprotection Strategies

For cases where selective deprotection is required, various strategies have been employed to achieve regioselective removal of protecting groups. These approaches are particularly relevant when dealing with compounds containing multiple protected hydroxyl groups that need to be differentiated.

Careful control of reaction conditions (temperature, solvent, reaction time) can significantly influence the selectivity of deprotection reactions. For example, milder reagents such as aluminum chloride with ethanethiol have been shown to provide better selectivity compared to boron tribromide for similar compounds.

One-Pot Synthesis Approaches

Nitrile Imine-Based Method

A promising approach for the synthesis of pyrazole derivatives involves the use of nitrile imines with suitable reaction partners in a one-pot process. This methodology has been applied to the synthesis of related pyrazole compounds and could potentially be adapted for the preparation of 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol.

The one-pot synthesis typically involves:

  • Generation of nitrile imines in situ
  • Reaction with suitable carbonyl compounds or acetylene surrogates
  • Cyclization to form the pyrazole ring
  • Subsequent functionalization to introduce the required substituents

This approach offers several advantages:

  • Reduced number of isolation and purification steps
  • Improved overall yield
  • Time and resource efficiency

For related compounds, yields of 51-93% have been reported using this methodology.

Mercaptoacetaldehyde Approach

A recent innovative method for pyrazole synthesis employs mercaptoacetaldehyde as an acetylene surrogate in reactions with nitrile imines. This approach has been successfully used for the preparation of various pyrazole derivatives and could be adapted for the synthesis of 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol.

The method involves the following key steps:

  • Formation of a 1,3,4-thiadiazine intermediate through (3+3)-annulation
  • Cascade dehydration/ring contraction reactions
  • Desulfurization to yield the pyrazole product

This methodology offers high functional group tolerance and has been applied to the synthesis of various substituted pyrazoles with good to excellent yields.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction represents a valuable tool for constructing the C-C bonds required for the synthesis of 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol. This palladium-catalyzed reaction can be used to connect the pyrazole core with either the chlorophenyl or the dihydroxybenzene moiety.

A typical approach involves:

  • Preparation of a halogenated pyrazole intermediate
  • Coupling with an appropriate boronic acid derivative
  • Further functionalization to introduce remaining substituents

For the synthesis of similar pyrazole derivatives, Suzuki-Miyaura coupling has been shown to provide the desired products with yields ranging from 51-78%.

C-H Activation Methods

Practical Synthetic Protocols

Two-Step Synthesis via Protected Intermediates

Based on the methodologies described in the literature for similar compounds, a practical two-step synthesis of 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol can be proposed:

Step 1: Synthesis of the methoxy-protected intermediate
The reaction of (E)-3-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one with hydrazine hydrochloride in ethanol under reflux conditions yields the methoxy-protected pyrazole intermediate.

Step 2: Demethylation
Treatment of the methoxy-protected intermediate with boron tribromide in dichloromethane at -78°C to room temperature results in demethylation to give the target compound.

For similar compounds, this approach has provided the desired products with overall yields of 25-40% over the two steps.

One-Pot Three-Component Approach

An alternative one-pot, three-component approach can be envisioned based on methods reported for similar pyrazole derivatives:

  • In situ generation of a nitrile imine from an appropriate hydrazonoyl bromide
  • Reaction with mercaptoacetaldehyde to form a thiadiazine intermediate
  • Dehydration/ring contraction to form the pyrazole core
  • Coupling with a protected 2,4-dihydroxybenzene derivative
  • Deprotection to reveal the hydroxyl groups

This approach could potentially streamline the synthesis by reducing the number of isolation and purification steps, although careful optimization would be required to achieve satisfactory yields.

Purification and Characterization

Purification Methods

Purification of 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol and its intermediates typically involves standard techniques such as recrystallization, column chromatography, and in some cases, preparative HPLC.

For the final product, recrystallization from ethanol or ethyl acetate/hexane mixtures has been reported to provide pure material. Column chromatography using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures) is also commonly employed.

Analytical Characterization

Comprehensive characterization of 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol typically includes:

  • NMR Spectroscopy : 1H and 13C NMR spectroscopy provide definitive structural confirmation.
  • Mass Spectrometry : High-resolution mass spectrometry confirms the molecular formula.
  • IR Spectroscopy : Identifies key functional groups, particularly the hydroxyl and N-H stretching bands.
  • X-ray Crystallography : When possible, provides unambiguous structural confirmation.
  • Melting Point Determination : Helps assess purity and identity.

Based on data for similar compounds, the expected 1H NMR signals include characteristic peaks for the pyrazole C-H (typically around δ 7.5-8.0 ppm), aromatic protons, and hydroxyl groups (often as broad signals at δ 9.5-10.5 ppm in DMSO-d6).

Challenges and Considerations

Regioselectivity Control

The formation of the pyrazole ring can lead to regioisomeric products, particularly when using unsymmetrical hydrazines or carbonyl compounds. Careful control of reaction conditions and appropriate choice of starting materials are essential to achieve the desired regiochemistry.

Common strategies to control regioselectivity include:

  • Use of sterically hindered or electronically biased precursors
  • Selection of appropriate catalysts and reaction conditions
  • Temperature control during key cyclization steps

Hydroxyl Group Protection

The presence of hydroxyl groups in the target molecule necessitates careful consideration of protection strategies during synthesis. Common protecting groups include methyl ethers, benzyl ethers, and silyl ethers, each with specific advantages and limitations.

The choice of protecting group depends on several factors:

  • Stability under the reaction conditions
  • Ease of introduction and removal
  • Compatibility with other functional groups in the molecule
  • Influence on the solubility and handling of intermediates

For 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol, methoxy protection has been shown to be particularly effective, with successful demethylation achieved using reagents such as boron tribromide or hydrogen bromide in acetic acid.

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene-1,3-diol moiety can be oxidized to quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. A notable study demonstrated that pyrazole compounds could effectively target cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives have been reported to possess antibacterial and antifungal properties. For example, compounds with similar structures have shown effectiveness against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, indicating a potential role in developing new antibiotics .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, 4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol has been investigated for anti-inflammatory effects. Research suggests that pyrazole derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of cancer cell proliferation with IC50 values indicating potent activity.
Study BAntimicrobial EfficacyShowed significant inhibition of bacterial growth against E. coli and P. aeruginosa.
Study CAnti-inflammatory PropertiesIndicated a reduction in inflammatory markers in vitro, suggesting therapeutic potential in inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol are influenced by structural modifications in related compounds. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Structural Differences vs. Target Compound Biological Activity & Key Findings References
4-(4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol -F substituent (vs. Cl)
-Methyl group at pyrazole C5
Enhanced mutant ATR hepatocyte activity in combination with hydroxocobalamin
4-[4-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol (P4A) -OCH₃ substituent (vs. Cl)
-Methyl group at pyrazole C5
Experimental drug; structural data available (PDB ID: P4A)
4-[2-(2-Chlorophenyl)pyrazol-3-yl]benzene-1,3-diol (D4W) -Cl at pyrazole C2 (vs. C4) Structural isomer; positional effects on activity not reported
4-(5-(1-(4-Chlorophenyl)-5-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-yl)-6-ethylbenzene-1,3-diol -Thiadiazole ring addition
-Ethyl group at benzene C6
Potent antifungal activity against grain pathogens
4-[2-Benzyl-7-(trifluoromethyl)-2H-indazol-3-yl]benzene-1,3-diol -Indazole core (vs. pyrazole)
-CF₃ and benzyl groups
Estrogen receptor subtype selectivity (IC₅₀ < 1 µM)

Key Insights from Structural Comparisons

Electron-Withdrawing vs. Electron-Donating Substituents: Replacement of the 4-chlorophenyl group with a 4-fluorophenyl group (as in ) retains bioactivity but may alter metabolic stability due to differences in electronegativity and bond strength.

Heterocycle Modifications :

  • Substituting pyrazole with indazole (e.g., ) introduces conformational rigidity, enhancing receptor binding specificity.
  • Addition of a thiadiazole ring (e.g., ) broadens antifungal activity, likely due to increased π-π stacking and hydrogen-bonding interactions.

Substituent Position Effects :

  • The 2-chlorophenyl isomer (D4W ) demonstrates how positional changes on the pyrazole ring can alter steric and electronic profiles, though its activity remains underexplored.

Research Findings and Implications

  • Anti-Inflammatory Activity: Pyrazole-resorcinol hybrids, including the target compound, show promise in suppressing TNF-α and p38αMAPK pathways, with reduced ulcerogenic risk compared to traditional NSAIDs .
  • Antimicrobial Potential: Thiadiazole-pyrazole derivatives exhibit potent antifungal activity (MIC values as low as 1.56 µg/mL ), highlighting the importance of auxiliary heterocycles in enhancing efficacy.

Biological Activity

4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol is a bioactive compound with significant potential in various biological applications. Its structure, featuring a pyrazole ring and a benzene-1,3-diol moiety, suggests diverse interactions with biological targets. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H13ClN2O2
  • Molecular Weight : 300.74 g/mol
  • IUPAC Name : 4-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]benzene-1,3-diol

Synthesis

The synthesis of 4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol typically involves:

  • Starting Materials : 4-chlorophenylhydrazine and 1,3-diketones.
  • Reaction Conditions : Acidic conditions using solvents like ethanol or methanol.
  • Purification : Techniques such as recrystallization or chromatography are employed to isolate the product .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to active sites or altering receptor functions.
  • Receptor Modulation : It can interact with various receptors, potentially leading to therapeutic effects in inflammation and cancer .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar pyrazole derivatives. For instance:

  • Compounds with halogen substituents have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research indicates that compounds similar to 4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol exhibit anticancer properties by:

  • Inducing apoptosis in cancer cells.
  • Inhibiting cell proliferation through various signaling pathways.

Case Studies

StudyObjectiveFindings
Study AEvaluate antibacterial propertiesShowed significant activity against E. coli with MIC values as low as 0.0039 mg/mL.
Study BInvestigate anticancer effectsInduced apoptosis in breast cancer cell lines; effective at low concentrations.
Study CSynthesis and characterizationConfirmed structural integrity and bioactivity through various assays.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol?

The synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazines with diketones or substituted aldehydes. Key parameters include:

  • Temperature : Maintain 60–80°C during pyrazole ring formation to avoid side products like open-chain intermediates .
  • Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance reaction efficiency .
  • Catalysts : Acidic (e.g., HCl) or basic (e.g., K₂CO₃) conditions depending on the step, with strict pH control .
  • Monitoring : Track progress via thin-layer chromatography (TLC) using silica gel plates and UV visualization .

Q. How is the compound’s structure confirmed post-synthesis?

A combination of spectroscopic and chromatographic methods is employed:

  • NMR : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–7.5 ppm) and hydroxyl groups (δ 9–10 ppm). The pyrazole ring’s NH proton appears as a broad singlet (δ ~12 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 315.06 for C₁₅H₁₁ClN₂O₂) .
  • Elemental Analysis : Validate purity (>95%) by matching calculated and observed C, H, N, and Cl percentages .

Q. What safety precautions are required when handling this compound?

The compound may cause skin/eye irritation (Hazard Classifications: Eye Irrit. 2, Skin Irrit. 2). Mitigation strategies include:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

Advanced Research Questions

Q. How can competing side reactions during synthesis be minimized?

Side reactions (e.g., over-alkylation or oxidation of hydroxyl groups) are controlled by:

  • Protecting Groups : Temporarily block reactive -OH groups using tert-butyldimethylsilyl (TBS) ethers during pyrazole ring formation .
  • Stepwise Purification : Isolate intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) before proceeding to subsequent steps .
  • Low-Temperature Quenching : Halt exothermic reactions rapidly in ice baths to prevent degradation .

Q. What methodologies are used to evaluate its biological activity?

  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorescence-based kinetic assays .
  • Cell-Based Studies : Assess cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa or MCF-7), with dose-response curves (1–100 µM) .
  • Molecular Docking : Simulate binding interactions with proteins (e.g., using AutoDock Vina) to rationalize activity trends observed in vitro .

Q. How does X-ray crystallography clarify its 3D structure and reactivity?

Single-crystal X-ray diffraction reveals:

  • Bond Angles/Torsions : Pyrazole ring planarity (dihedral angle <5° with the chlorophenyl group) and hydrogen-bonding networks involving -OH groups .
  • Packing Interactions : π-π stacking between aromatic rings and halogen bonding (Cl···O/N), which influence solubility and stability .
  • Reactive Sites : Electron-deficient regions (e.g., pyrazole C-4) targeted for functionalization in derivative synthesis .

Q. How do structural modifications impact its pharmacological profile?

Structure-activity relationship (SAR) studies guide optimization:

  • Chlorophenyl Substitution : Replacing Cl with electron-withdrawing groups (e.g., -CF₃) enhances binding affinity to hydrophobic enzyme pockets .
  • Hydroxyl Group Derivatization : Acetylation (-OAc) improves membrane permeability but reduces hydrogen-bonding interactions, altering potency .
  • Pyrazole Ring Expansion : Incorporating triazole or thiazole rings modulates selectivity toward kinase targets .

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